1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based small molecule featuring a cyclohexyl group, a 4-fluorophenyl-substituted pyrrolidin-5-one ring, and a central urea linkage. The compound’s structure combines lipophilic (cyclohexyl) and polar (urea, pyrrolidinone) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-12-6-8-15(9-7-12)21-11-14(10-16(21)22)20-17(23)19-13-4-2-1-3-5-13/h6-9,13-14H,1-5,10-11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGAYUWNWZIWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidinone intermediate with a fluorobenzene derivative in the presence of a suitable base.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitutions
Key structural variations among analogs include substitutions on the urea nitrogen, the heterocyclic core (pyrrolidinone vs. pyrazole, thiadiazole), and aromatic ring substituents (fluoro, methoxy, ethoxy). Below is a comparative analysis:
Physicochemical and Crystallographic Properties
- Planarity vs. Non-planarity: The target compound’s pyrrolidinone ring and urea group likely adopt a planar conformation, similar to isostructural thiazole derivatives (e.g., compounds 4 and 5 in ), which exhibit triclinic symmetry and planar cores except for one perpendicular fluorophenyl group .
- Dihedral Angles : Chalcone analogs with fluorophenyl groups () show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting that steric effects from substituents (e.g., cyclohexyl) in the target compound may similarly influence molecular packing .
Biological Activity
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclohexyl group and a pyrrolidine ring, suggest it may interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.37 g/mol. The incorporation of a fluorophenyl group is significant as it may enhance the compound's metabolic stability and influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.37 g/mol |
| CAS Number | 894013-17-3 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized that the compound may act as an inhibitor or modulator, influencing cellular signaling pathways. Specific interactions with molecular targets are under investigation, focusing on competitive inhibition and allosteric modulation.
Pharmacological Studies
Research into the pharmacological effects of this compound has revealed promising results:
- Enzyme Inhibition : In vitro studies suggest that the compound may inhibit specific enzymes associated with disease pathways, potentially offering therapeutic benefits in conditions characterized by enzyme dysregulation.
- Receptor Binding : Preliminary data indicate that this compound can bind to various receptors, which could lead to modulation of physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antiviral Activity : A related study on piperazine derivatives indicated that compounds with similar structures exhibited antiviral properties against viruses such as HSV-1 and CVB-2, suggesting potential applications for this compound in antiviral therapy .
- Antimicrobial Activity : Research on other urea derivatives has shown antimicrobial effects against various bacterial strains, indicating that similar mechanisms may be present in this compound .
Comparative Analysis
A comparative analysis with other structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclohexyl-3-[1-(2,3-dihydrobenzofuran)-5-oxopyrrolidin-3-yl]-1-methylurea | Benzofuran moiety | Different biological activities due to benzofuran |
| 1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | Methoxyphenyl group | Potentially different pharmacological profiles |
| 1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | Fluorophenyl group | Fluorine substitution may enhance metabolic stability |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?
- Methodological Answer : The synthesis involves multi-step reactions, including pyrrolidinone ring formation, urea linkage via isocyanate-amine coupling, and purification via recrystallization/chromatography. Critical factors include:
- Reaction conditions : Temperature control (e.g., 0–5°C for isocyanate reactions to avoid side products) and solvent selection (e.g., DMF for polar intermediates) .
- Catalysts : Use of triethylamine to neutralize HCl during urea bond formation .
- Purity validation : Analytical techniques like HPLC (>95% purity) and elemental analysis .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR to verify substituent positions (e.g., cyclohexyl CH signals at δ 1.2–1.8 ppm; fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
- XRD : Single-crystal X-ray diffraction for absolute configuration validation (SHELX programs recommended for refinement) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 376.18) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative strains (e.g., S. aureus MIC ~8–16 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC as a potency metric .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Batch analysis : Compare purity (HPLC) and stereochemical consistency (circular dichroism) across samples .
- Structural analogs : Test derivatives (e.g., 4-methoxyphenyl vs. 4-fluorophenyl substitutions) to isolate substituent effects .
Q. What mechanistic studies elucidate the compound’s enzyme inhibition?
- Methodological Answer : Combine biochemical and computational approaches:
- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular docking : Use AutoDock Vina to model interactions (e.g., urea NH with ATP-binding pocket residues) .
- Mutagenesis : Validate binding sites by mutating key residues (e.g., Tyr185 in kinases) and assessing activity loss .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent libraries : Synthesize analogs with varied substituents (e.g., 3- vs. 4-fluorophenyl; methylcyclohexyl vs. cyclohexyl) .
- Pharmacophore mapping : Identify critical moieties (e.g., urea linkage for hydrogen bonding; fluorophenyl for lipophilicity) .
- QSAR models : Use Gaussian or MOE to correlate electronic parameters (HOMO/LUMO) with bioactivity .
Q. What challenges arise in crystallographic analysis of this compound?
- Methodological Answer : Common issues include:
- Twinning : Address via data reprocessing (CrysAlisPro) or using SHELXL’s TWIN/BASF commands .
- Disorder : Refine disordered cyclohexyl groups with PART/SUMP restraints .
- Data resolution : Collect high-resolution data (<1.0 Å) to resolve fluorine electron density .
Q. How can solubility limitations impact pharmacological studies, and how are they addressed?
- Methodological Answer : Low solubility (common in urea derivatives) affects bioavailability. Solutions include:
- Formulation : Use PEG-400 or cyclodextrin-based carriers for in vivo dosing .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidinone) .
- Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
Q. What strategies validate in vitro findings in vivo?
- Methodological Answer :
- Pharmacokinetics : Conduct rodent studies to assess bioavailability, half-life, and tissue distribution (LC-MS/MS quantification) .
- Toxicity screening : Acute toxicity (LD) and hepatorenal function tests .
- Disease models : Use xenograft models for anticancer activity or LPS-induced inflammation for anti-inflammatory testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
